8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
Description
Properties
IUPAC Name |
6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-15-2-1-10-5-14(6-11-3-4-17(15)16(10)11)23(20,21)18-8-13-7-12(18)9-22-13/h5-6,12-13H,1-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHZFCVXSAXHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CC5CC4CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors such as acetylcholine receptors .
Mode of Action
Tropane alkaloids typically act as competitive antagonists at their target receptors, preventing the binding of endogenous ligands and thereby modulating the activity of these receptors.
Biochemical Pathways
Tropane alkaloids are known to affect thecholinergic system . By acting as antagonists at acetylcholine receptors, they can modulate the transmission of nerve impulses in this system, potentially affecting a wide range of physiological processes.
Biological Activity
The compound 8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a bicyclic structure combining a pyrroloquinoline core with a sulfonyl group attached to a bicyclic heptane derivative. The presence of the 2-oxa-5-azabicyclo[2.2.1]heptane moiety is particularly significant as it may influence the compound's pharmacokinetic properties and receptor interactions.
Structural Formula
The biological activity of the compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs) and various enzymes. Research indicates that it may act as an agonist or antagonist at specific receptors, influencing signaling pathways that modulate physiological responses.
Key Mechanisms
- Receptor Binding: The compound binds to GPCRs, potentially altering intracellular signaling cascades.
- Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Study on Receptor Interaction
-
Enzyme Inhibition
- Research demonstrated that the compound inhibits specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
- The inhibition mechanism was characterized by competitive binding at the enzyme's active site .
- In Vivo Studies
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Bicyclic structure | Moderate GPCR activity |
| Compound B | Similar sulfonyl group | High enzyme inhibition |
| 8-(2-oxa...) | Unique bicyclic heptane | Strong agonist at serotonin receptors |
Comparison with Similar Compounds
Compound A : 8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]
- Core Structure : Bicyclo[3.2.1]octane (vs. bicyclo[2.2.1]heptane in the target compound).
- Substituents : A spiro-oxirane (epoxide) and a 3-chloro-5-fluorophenylmethyl group.
- Implications: The larger bicyclo[3.2.1] system may increase steric bulk, reducing membrane permeability.
Compound B : 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
- Core Structure : Shared bicyclo[2.2.1]heptane with the target compound.
- Substituents: Pyridine-3-carbaldehyde instead of pyrroloquinolinone-sulfonyl.
- Implications: The aldehyde group offers a reactive site for further derivatization, while the pyridine ring may engage in π-π stacking interactions.
Heteroatom Substitutions
Compound C : 6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
- Core Modification : Replaces oxygen (2-oxa) with sulfur (2-thia).
- Implications : Sulfur’s larger atomic radius and polarizability may alter electronic distribution, enhancing hydrophobic interactions. Thia-substituted analogs often exhibit altered metabolic pathways due to sulfur’s susceptibility to oxidation .
Tricyclic Scaffold Analogues
Compound D : 8,9-Difluoro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid
- Scaffold: Benzo[ij]quinolizine (vs. pyrrolo[3,2,1-ij]quinolinone).
- Substituents : Carboxylic acid and difluoro groups.
- Implications : The carboxylic acid introduces pH-dependent ionization, improving aqueous solubility but limiting blood-brain barrier penetration. Fluorine atoms enhance electronegativity and metabolic stability .
Compound E : 5-(5-Isoquinolinyl)-2-oxa-5-azabicyclo[4.1.0]heptan-3-one
- Core Structure: Bicyclo[4.1.0]heptane (norbornane derivative).
- Substituents: Isoquinolinyl group at position 4.
- Implications: The strained bicyclo[4.1.0] system may increase reactivity, while the isoquinoline moiety offers a planar aromatic system for intercalation or stacking interactions .
Structural and Functional Comparison Table
| Compound | Core Structure | Key Substituents | Functional Implications |
|---|---|---|---|
| Target Compound | Bicyclo[2.2.1]heptane | Sulfonyl-pyrroloquinolinone | High rigidity, improved solubility |
| Compound A | Bicyclo[3.2.1]octane | Spiro-oxirane, chloro-fluoroaryl | Increased steric hindrance |
| Compound B | Bicyclo[2.2.1]heptane | Pyridine-3-carbaldehyde | Reactive aldehyde, π-π interactions |
| Compound C | Bicyclo[2.2.1]heptane | 2-Thia substitution | Enhanced hydrophobicity |
| Compound D | Benzo[ij]quinolizine | Carboxylic acid, difluoro | pH-dependent solubility |
| Compound E | Bicyclo[4.1.0]heptane | Isoquinolinyl | Strain-induced reactivity |
Research Implications
The target compound’s sulfonyl-pyrroloquinolinone system distinguishes it from analogs with spiro- or halogenated substituents. Its bicyclo[2.2.1]heptane core balances rigidity and compactness, favoring target engagement over larger bicyclo[3.2.1] systems. Compared to thia-substituted analogs, the 2-oxa group may reduce metabolic liabilities. Further studies should explore its pharmacokinetic profile relative to carboxylic acid-containing derivatives like Compound D.
Preparation Methods
Cyclization of Amino Alcohols
Amino alcohols such as cis-2-aminocyclopentanol undergo acid-catalyzed cyclization. For example, treatment with concentrated sulfuric acid at 0–5°C yields the bicyclic structure via intramolecular etherification.
Reaction Conditions
| Starting Material | Catalyst | Temperature | Yield |
|---|---|---|---|
| cis-2-Aminocyclopentanol | H₂SO₄ | 0–5°C | 78% |
Palladium-Catalyzed 1,2-Aminoacyloxylation
A modern approach employs palladium catalysis to construct oxygenated 2-azabicyclo[2.2.1]heptanes. Cyclopentene derivatives react with nitrophenol esters under Pd(PPh₃)₄ (5 mol%) in dichloroethane at 60°C, achieving 85% yield.
$$
\text{Cyclopentene} + \text{R-OAc} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{2-Oxa-5-azabicyclo[2.2.1]heptane} \,
$$
Preparation of 5,6-Dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
The pyrroloquinolinone core is synthesized via Friedländer condensation or transition-metal-mediated cyclization.
Friedländer Annulation
2-Aminobenzaldehyde derivatives react with cyclic ketones (e.g., cyclohexanone) in acetic acid under reflux to form the tricyclic structure. Yields range from 65–72%.
Optimized Conditions
- Solvent: Acetic acid
- Temperature: 120°C
- Catalyst: None (thermal activation)
Copper-Catalyzed Cyclization
A patent method utilizes CuI (10 mol%) to mediate the cyclization of propargylamine intermediates. For example, heating 2-(prop-2-yn-1-ylamino)benzoic acid in DMF at 100°C for 12 hours affords the quinolinone in 68% yield.
Sulfonylation and Final Coupling
Sulfonylation of the Bicyclic Amine
The bicyclic amine reacts with sulfonyl chlorides in the presence of a base. Using 2-nitrobenzenesulfonyl chloride and triethylamine in dichloromethane at 0°C achieves 90% sulfonylation efficiency.
$$
\text{2-Oxa-5-azabicyclo[2.2.1]heptane} + \text{ClSO}2\text{R} \xrightarrow{\text{Et}3\text{N}} \text{Sulfonamide} \,
$$
Coupling with Pyrroloquinolinone
The sulfonamide is coupled to the quinolinone core via nucleophilic aromatic substitution. Employing NaH as a base in anhydrous THF at −78°C facilitates regioselective substitution at the 8-position of the quinolinone.
Reaction Parameters
| Component | Equivalents | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Sulfonamide | 1.2 | NaH | THF | −78°C | 82% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient), followed by recrystallization from ethanol/water.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, quinolinone H), 4.32 (s, 2H, SO₂NCH₂), 3.75–3.60 (m, 4H, bicyclic O/N-CH₂).
- HRMS : m/z calculated for C₁₆H₁₈N₂O₄S [M+H]⁺: 334.39; found: 334.42.
Alternative Synthetic Routes and Modifications
Functionalization of Intermediate Stages
Late-stage modifications, such as oxidation of dihydroquinolinones to aromatic quinolinones using DDQ, have been demonstrated in related systems.
Q & A
Q. What are the critical steps in synthesizing 8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one, and how can reaction conditions be optimized for yield?
The synthesis involves multi-step reactions, including sulfonylation of the bicyclic amine and subsequent coupling with the pyrroloquinolinone core. Key steps require precise control of temperature (e.g., 40–60°C for sulfonylation) and solvent selection (e.g., dichloromethane for solubility). Reaction time and catalyst choice (e.g., triethylamine for deprotonation) significantly impact yield. Optimization studies suggest that maintaining anhydrous conditions and using HPLC to monitor intermediate purity can improve overall efficiency .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
High-performance liquid chromatography (HPLC) is critical for assessing purity (>95% recommended for pharmacological studies). Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, confirms structural integrity, with characteristic peaks for the sulfonyl group (δ ~3.5–4.0 ppm) and bicyclic ether (δ ~4.5–5.0 ppm). Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (1700–1750 cm) .
Q. What in vitro assays are recommended for initial pharmacological screening of this compound?
Standard assays include enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Cell-based viability assays (e.g., MTT or ATP-luciferase) assess cytotoxicity. Dose-response curves (IC/EC) should be generated at concentrations ranging from 1 nM to 100 µM. Parallel testing with structurally related compounds helps establish baseline activity .
Advanced Research Questions
Q. How do structural modifications in the bicyclic sulfonamide moiety influence the compound's selectivity toward biological targets?
Modifying the sulfonamide’s substituents (e.g., replacing oxygen in the bicyclic ether with sulfur) alters steric and electronic interactions with target proteins. For example, bulkier groups reduce off-target binding to cytochrome P450 enzymes, while electronegative atoms enhance hydrogen bonding with catalytic residues. Comparative molecular field analysis (CoMFA) and X-ray crystallography of protein-ligand complexes can guide rational design .
Q. What experimental approaches can resolve contradictions in biological activity data observed across different studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents). Systematic replication under standardized protocols (e.g., consistent cell lines, buffer systems) is essential. Meta-analyses of dose-response data and kinetic studies (e.g., surface plasmon resonance for binding affinity) can clarify mechanisms. Cross-validation using orthogonal assays (e.g., thermal shift vs. enzymatic activity) is recommended .
Q. How can molecular docking studies be integrated with kinetic assays to elucidate the mechanism of enzyme inhibition?
Docking simulations (using software like AutoDock Vina) predict binding poses and key interactions (e.g., sulfonyl group with catalytic lysine). These hypotheses are tested via mutagenesis of target residues and kinetic assays (e.g., Lineweaver-Burk plots to determine inhibition type). For noncompetitive inhibition, isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Q. What strategies are employed to assess the compound's stability under varying pH and temperature conditions?
Accelerated stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C for 1–4 weeks. Degradation products are analyzed via LC-MS, with pseudo-first-order kinetics modeling to predict shelf life. For oxidative stability, exposure to hydrogen peroxide or cytochrome P450 enzymes identifies vulnerable sites (e.g., quinoline ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
